2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
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Overview
Description
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound that features a furan ring, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of furan-2-ylmethyl thiol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-(4-formylphenoxymethyl)furan-3-carboxylic acid: Contains a furan ring and a carboxylic acid group but with different substituents.
Uniqueness
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
944891-43-4 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)9-4-1-5-12-10(9)16-7-8-3-2-6-15-8/h1-6H,7H2,(H,13,14) |
InChI Key |
SUMDJAAOCSPCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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